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molecular formula C10H11NO4 B8608595 1-(2-Hydroxy-5-nitrophenyl)-2-methylpropan-1-one CAS No. 88521-75-9

1-(2-Hydroxy-5-nitrophenyl)-2-methylpropan-1-one

Cat. No. B8608595
M. Wt: 209.20 g/mol
InChI Key: RMEXNNGZBQYXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090596B2

Procedure details

1.6 ml of fuming nitric acid were added, over the course of 20 minutes, to a solution of 4.1 g of 1-(2-hydroxyphenyl)-2-methylpropan-1-one in 25 ml of acetic acid cooled to 5° C. The reaction medium was stirred at ambient temperature for 5 hours (followed by TLC, 10/1 heptane/ethyl acetate). The reaction was stopped before all the 1-(2-hydroxyphenyl)-2-methylpropan-1-one was consumed. The reaction medium was diluted with 70 ml of water and then extracted with ethyl acetate (4:1, 3×50 ml). The organic phases were combined, washed with water (20 ml) and then with a saturated sodium chloride solution (25 ml), and dried over magnesium sulfate. The solvent was evaporated off and the residue was chromatographed on silica. 1.40 g of 1-(2-hydroxy-5-nitrophenyl)-2-methylpropan-1-one and 1.2 g of 1-(2-hydroxy-3-nitrophenyl)-2-methylpropan-1-one were obtained.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[OH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:16])[CH:13]([CH3:15])[CH3:14].CCCCCCC.C(OCC)(=O)C>C(O)(=O)C>[OH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[CH:8][C:7]=1[C:12](=[O:16])[CH:13]([CH3:14])[CH3:15].[OH:5][C:6]1[C:11]([N+:1]([O-:3])=[O:2])=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:16])[CH:13]([CH3:14])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4.1 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The reaction medium was diluted with 70 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4:1, 3×50 ml)
WASH
Type
WASH
Details
washed with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated sodium chloride solution (25 ml), and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
Name
Type
product
Smiles
OC1=C(C=CC=C1[N+](=O)[O-])C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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